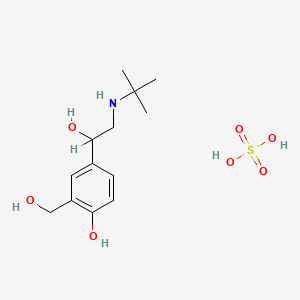

Salbutamol sulfate

Cat. No. B7818691

M. Wt: 337.39 g/mol

InChI Key: OVICLFZZVQVVFT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.

[Compound]

Name

( i )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( iv )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( v )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

high density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

HDPE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

( iii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

( i )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

Step Three

[Compound]

|

Name

|

( iv )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( v )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

high density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

HDPE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

( iii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In an alternative embodiment, the inhalation solution of the present invention may be prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

for mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of between 18° C. to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while mixing

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified Water USP

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.

[Compound]

Name

( i )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( iv )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( v )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

high density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

HDPE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

( iii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

( i )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

Step Three

[Compound]

|

Name

|

( iv )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( v )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

high density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

HDPE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

( iii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In an alternative embodiment, the inhalation solution of the present invention may be prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

for mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of between 18° C. to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while mixing

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified Water USP

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.

[Compound]

Name

( i )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( iv )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( v )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

high density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

HDPE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

( iii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

( i )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

Step Three

[Compound]

|

Name

|

( iv )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( v )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

high density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

HDPE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

( iii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In an alternative embodiment, the inhalation solution of the present invention may be prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

for mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of between 18° C. to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while mixing

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified Water USP

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |